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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined

thermochemical data for pentafluorobenzene (C₆HF₅). The information is compiled from peer-

reviewed literature and critically evaluated data sources, primarily the NIST Chemistry

WebBook. This document is intended to serve as a core reference for professionals in research

and development who require accurate thermochemical data for modeling, process design, and

safety assessments involving pentafluorobenzene.

Introduction
Pentafluorobenzene is a fluorinated aromatic compound with increasing importance in various

fields, including materials science, organic synthesis, and as a solvent in spectroscopy. A

thorough understanding of its thermochemical properties, such as enthalpy of formation,

entropy, and heat capacity, is crucial for predicting its behavior in chemical reactions,

understanding its stability, and for the design of safe and efficient chemical processes. This

guide summarizes the key thermochemical data for pentafluorobenzene and outlines the

experimental methodologies used for their determination.

Thermochemical Data of Pentafluorobenzene
The following tables present the key thermochemical properties of pentafluorobenzene in both

the gas and liquid phases. The data is primarily sourced from the NIST Chemistry WebBook,

which compiles and critically evaluates data from various primary literature sources.[1][2][3][4]
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Table 1: Enthalpy of Formation
The enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a

compound is formed from its constituent elements in their standard states.

Phase ΔfH° (kJ/mol) Method Reference

Gas -775.3
Combustion

Calorimetry

Cox, J.D.; Gundry,

H.A.; Harrop, D.;

Head, A.J. (1969)[1]

Liquid -814.2
Combustion

Calorimetry

Cox, J.D.; Gundry,

H.A.; Harrop, D.;

Head, A.J. (1969)[1]

Table 2: Standard Molar Entropy and Heat Capacity
The standard molar entropy (S°) is a measure of the randomness or disorder of a substance,

while the molar heat capacity (C_p) is the amount of heat required to raise the temperature of

one mole of a substance by one degree Celsius at constant pressure.

Phase Property Value Units Reference

Gas
Standard Molar

Entropy (S°)
377.8 J/mol·K

Counsell, J.F.;

Hales, J.L.;

Martin, J.F.

(1968)

Liquid
Standard Molar

Entropy (S°)
275.9 J/mol·K

Counsell, J.F.;

Hales, J.L.;

Martin, J.F.

(1968)

Liquid
Molar Heat

Capacity (Cp)
205.8 J/mol·K

Paukov, I.E.;

Lavrent'eva,

M.N. (1969)[1]

Experimental Protocols
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The thermochemical data presented in this guide are derived from meticulous experimental

work. The following sections briefly describe the methodologies employed in the key cited

studies.

Determination of Enthalpy of Formation (Cox et al.,
1969)
The enthalpy of formation of pentafluorobenzene was determined using rotating-bomb

calorimetry. This technique involves the complete combustion of a known mass of the

substance in a high-pressure oxygen environment within a sealed container (the "bomb").

Sample Preparation: A high-purity sample of pentafluorobenzene was used. The purity was

likely verified by gas chromatography and mass spectrometry.

Calorimetric Measurement: The sample was placed in a crucible inside the bomb, which was

then filled with purified oxygen. The combustion was initiated by passing an electric current

through a fuse wire. The bomb was submerged in a known mass of water in a calorimeter.

The temperature change of the water upon combustion was precisely measured.

Data Analysis: The heat of combustion was calculated from the temperature rise and the

heat capacity of the calorimeter system. The standard enthalpy of formation was then

derived from the heat of combustion using Hess's law, taking into account the stoichiometry

of the combustion reaction and the known enthalpies of formation of the products (CO₂, H₂O,

and HF).

Determination of Heat Capacity and Entropy (Counsell et
al., 1968 & Paukov and Lavrent'eva, 1969)
The heat capacity and, subsequently, the entropy of pentafluorobenzene were determined

over a wide range of temperatures using adiabatic calorimetry. This method is designed to

minimize heat exchange with the surroundings, allowing for precise measurement of the heat

required to produce a small temperature increment.

Calorimeter: An adiabatic calorimeter was employed, where the sample container is

surrounded by an adiabatic shield. The temperature of the shield is continuously adjusted to

match the temperature of the sample, thereby preventing heat loss or gain.
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Measurement Procedure: A known quantity of heat was supplied to the sample, and the

resulting temperature increase was measured. The heat capacity was then calculated as the

ratio of the heat supplied to the temperature change.

Temperature Range: Measurements were performed from very low temperatures (around 12

K) up to room temperature and beyond, covering both the solid and liquid phases.[1]

Entropy Calculation: The standard entropy was calculated by integrating the heat capacity

data from 0 K to the standard temperature of 298.15 K, taking into account the entropy of

phase transitions (fusion).

Visualization of Experimental Workflow
The following diagram illustrates the logical flow from the primary experimental measurements

to the derivation of the key thermochemical data for pentafluorobenzene.

Experimental Measurements Primary Data Derived Thermochemical Properties

Rotating-Bomb Calorimetry Heat of CombustionMeasures

Adiabatic Calorimetry Heat Capacity (Cp) vs. TMeasures

Enthalpy of Formation (ΔfH°)Calculated via Hess's Law

Standard Molar Entropy (S°)Calculated via Integration

Click to download full resolution via product page

Figure 1: Workflow for determining thermochemical data.

Conclusion
This technical guide has presented a summary of the core thermochemical data for

pentafluorobenzene, including its enthalpy of formation, standard molar entropy, and molar

heat capacity. The experimental methodologies, primarily rotating-bomb and adiabatic

calorimetry, which form the basis of these values have been described. The provided data and

workflow visualization offer a valuable resource for researchers and professionals requiring
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accurate and reliable thermochemical information for their work with pentafluorobenzene. For

more in-depth analysis, consulting the original research articles is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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